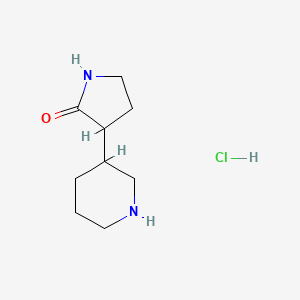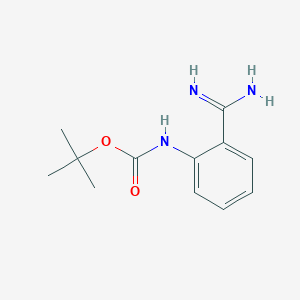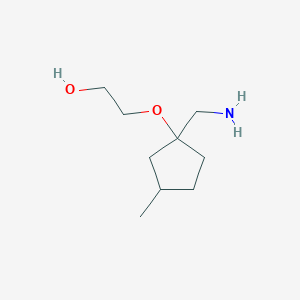![molecular formula C8H15NO B13616819 (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5S,8R)-2-Azabicyclo[331]nonan-8-ol is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective reduction of a precursor molecule, such as a tropinone derivative, using reagents like sodium borohydride (NaBH4) under controlled conditions . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated bicyclic amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used as a ligand for studying receptor-ligand interactions. Its bicyclic structure makes it an interesting candidate for probing the binding sites of various biological targets.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be used in the development of drugs for treating neurological disorders, given their ability to interact with specific neurotransmitter receptors.
Industry
In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within its structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size and nitrogen positioning.
3-Azabicyclo[3.1.1]heptane: A smaller bicyclic compound with distinct chemical properties and applications.
Uniqueness
(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol is unique due to its specific stereochemistry and ring structure. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable for drug discovery and development. Additionally, its structural features enable the synthesis of a wide range of derivatives with diverse chemical and biological activities.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2/t6-,7-,8+/m0/s1 |
Clé InChI |
NMJCBQIZYTXLTC-BIIVOSGPSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]2C[C@@H]1CCN2)O |
SMILES canonique |
C1CC(C2CC1CCN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
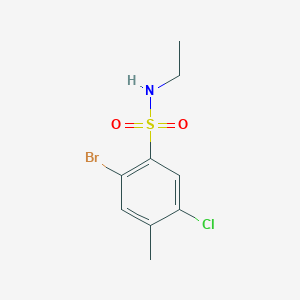
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
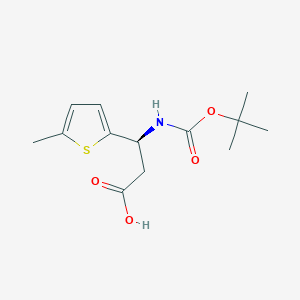
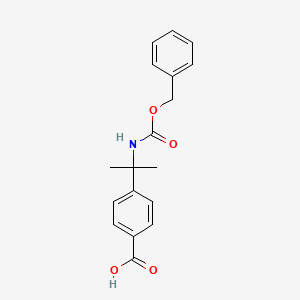


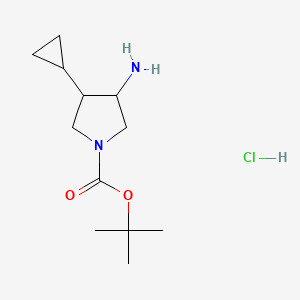

![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
